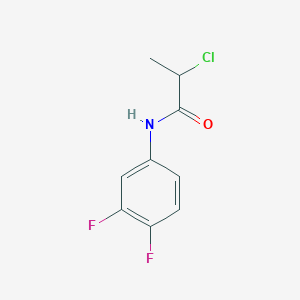

2-chloro-N-(3,4-difluorophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

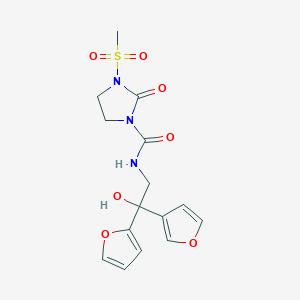

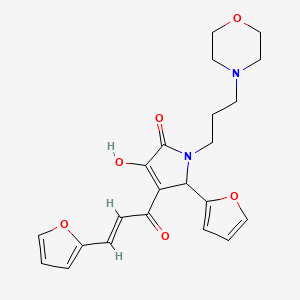

2-chloro-N-(3,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C9H8ClF2NO and a molecular weight of 219.62 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3,4-difluorophenyl)propanamide can be represented by the InChI code: 1S/C9H8ClF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the second carbon and a 3,4-difluorophenyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis

2-chloro-N-(3,4-difluorophenyl)propanamide is a powder that should be stored at room temperature . It has a melting point of 78-79 degrees Celsius .Aplicaciones Científicas De Investigación

Proteomics Research

“2-chloro-N-(3,4-difluorophenyl)propanamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their function in the biological context .

Drug Synthesis

This compound is an intermediate in the synthesis of the drug ticagrelor . Ticagrelor (Brilinta, AstraZeneca) is a reversible P2Y12 receptor antagonist used for the prevention of atherothrombotic events in adult patients with acute coronary syndromes . The main approach for ticagrelor synthesis involves the chiral intermediate (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), which is often achieved by the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO) .

Biocatalysis

The compound is used in biocatalysis . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This compound is used in the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), an intermediate for the drug ticagrelor .

Enzyme Screening

“2-chloro-N-(3,4-difluorophenyl)propanamide” is used in enzyme screening . Enzyme screening is a process used to identify enzymes that are suitable for a particular reaction. In this case, the compound is used to screen ketoreductases from Chryseobacterium sp. CA49 .

Mutagenesis Studies

This compound is used in mutagenesis studies . Mutagenesis is a process by which the genetic information of an organism is changed, resulting in a mutation. It can occur naturally or as a result of exposure to mutagens. In this case, the compound is used to study the effects of single mutations of ketoreductase ChKRED20 .

Industrial Manufacturing

“2-chloro-N-(3,4-difluorophenyl)propanamide” is used in industrial manufacturing . Specifically, it is used in the manufacturing of chiral pharmaceutical intermediates due to the excellent chemo-, regio-, and enantio-selectivity, high productivity, and the eco-friendly nature of the process .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-(3,4-difluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBXVFFWVLAFHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,4-difluorophenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2686470.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2686471.png)

![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)

![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)

![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)